molecular formula C13H12FNO4S B2756101 N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 650593-40-1

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B2756101
CAS No.: 650593-40-1
M. Wt: 297.3
InChI Key: HHJDKKJPDLKEDN-UHFFFAOYSA-N
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Description

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is a chemical compound with the molecular formula C13H12FNO4S and a molecular weight of 297.31 g/mol It is known for its unique structural features, which include a naphthyl group substituted with a fluorine atom and a sulfonyl group attached to a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the reaction of 4-fluoro-1-naphthalenesulfonyl chloride with N-methylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom on the naphthyl ring can enhance the compound’s binding affinity to certain targets, leading to increased potency .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1-naphthyl)sulfonyl]-N-methylglycine
  • N-[(4-bromo-1-naphthyl)sulfonyl]-N-methylglycine
  • N-[(4-iodo-1-naphthyl)sulfonyl]-N-methylglycine

Uniqueness

N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s stability, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

2-[(4-fluoronaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4S/c1-15(8-13(16)17)20(18,19)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJDKKJPDLKEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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